molecular formula C14H10F2O2 B7867827 (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B7867827
M. Wt: 248.22 g/mol
InChI Key: ZZGFMDIOCAATSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-difluorobenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2,4-difluorobenzoic acid.

    Reduction: Formation of (2,4-difluorophenyl)(4-methoxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone depends on its interaction with biological targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: Similar structure but with methoxy groups instead of fluorine atoms.

    Bis(4-fluorophenyl)methanol: Contains two fluorine atoms but differs in the functional group.

    (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime: Contains a piperidinyl group instead of a methoxy group .

Uniqueness

The presence of both fluorine and methoxy groups in (2,4-Difluorophenyl)(4-methoxyphenyl)methanone imparts unique chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry where such characteristics are desirable for drug development.

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGFMDIOCAATSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine 2,4-difluorobenzoyl chloride (227.8 g, 1.29 mol), anisole (154.2 mL, 1.42 mol) and 1,2-dichloroethane (2.28 L) and cool (−3° C.) under a nitrogen atomosphere. Add aluminum chloride (209.8 g, 1.57 mol) over 45 minutes. The solution color turns from clear to yellow. Pour the reaction mixture over a mixture of ice (1700 g) and concentrated HCl (640 mL) over 2 minutes. The color of the mixture turns from yellow to clear. Separate layers and wash organic layer with 10% potassium carbonate (1600 mL), water (1600 mL), dry (MgSO4), filter and concentrate to give a solid. Stir the solid in heptane (960 mL) and filter to give the title compound as a white solid (258.1 g, 81% Yield): 1H NMR (CDCl3, 200 MHz) δ 3.9 (s, 3H), 6.95 (m, 4H), 7.55 (quar, 1H), 7.8 (d, 2H). Purity by LC/MS (APCl)=100% area, [M+H]+=248 m/e.
Quantity
227.8 g
Type
reactant
Reaction Step One
Quantity
154.2 mL
Type
reactant
Reaction Step One
Quantity
2.28 L
Type
solvent
Reaction Step One
Quantity
209.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1700 g
Type
reactant
Reaction Step Three
Name
Quantity
640 mL
Type
reactant
Reaction Step Three
Quantity
960 mL
Type
solvent
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.